Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride
Description
Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride is a nitro-substituted isoindoline-1,3-dione derivative synthesized via the reaction of 4-nitro phthalic anhydride with methyl 4-aminobenzoate in glacial acetic acid under reflux conditions. This compound is characterized by a nitro group at the 4-position of the isoindoline-1,3-dione core and a methyl benzoate substituent. Its synthesis yield (34%) and structural confirmation via NMR and stoichiometric analysis are documented in the Journal of Pharmaceutical Research International (2021) .
Properties
IUPAC Name |
methyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6.ClH/c1-24-16(21)9-5-7-10(8-6-9)17-14(19)11-3-2-4-12(18(22)23)13(11)15(17)20;/h2-8H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOMHSVACALDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride typically involves a multi-step process. One common method starts with the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. The final step involves esterification with methanol in the presence of a catalyst to form the methyl ester. The hydrochloride salt is obtained by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization, filtration, and drying are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, where the nitro group is converted to a nitroso or hydroxylamine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Reduction: Formation of 4-amino-1,3-dioxoisoindolin-2-yl)benzoate.
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoindoline moiety can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings:
Nitro Position Impact: The 4-nitro substitution (as in 4c) results in lower yields compared to 3-nitro analogs (e.g., 3c, 53%), likely due to electronic deactivation or steric hindrance at the 4-position . In contrast, 4-nitro derivatives with non-polar substituents (e.g., 4a, 4b) achieve higher yields (73%), indicating favorable interactions between tolyl groups and the reaction medium .
Substituent Effects :
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., 3d , 55%) show marginally higher yields than methyl esters (e.g., 3c , 53%), possibly due to improved solubility .
- Aromatic vs. Alkyl Substituents : Tolyl-substituted analogs (4a , 4b ) outperform benzoate derivatives, suggesting that electron-donating alkyl groups enhance nucleophilic reactivity during synthesis .
Physicochemical and Functional Comparisons
While direct functional data (e.g., bioactivity) for 4c are absent in the provided evidence, its structural analogs in Synthesis and Characterisation of Novel HDAC Inhibitors () highlight trends in physicochemical characterization:
- Analytical Techniques : All compounds, including 4c , rely on NMR and HRMS for structural validation. However, HDAC inhibitors in (e.g., II-5b, II-5c) exhibit distinct melting points (155–192°C), suggesting that nitro positioning and hydrochloride formation in 4c may influence thermal stability .
- Hydrochloride Formation : Unlike neutral esters in , 4c ’s hydrochloride form may enhance solubility for pharmaceutical applications, a feature shared with HDAC inhibitors in .
Research Implications
The lower yield of 4c compared to its analogs underscores the synthetic challenges of 4-nitro substitution in benzoate derivatives. Future studies could explore alternative catalysts or solvents to improve efficiency. Additionally, the hydrochloride form of 4c warrants further investigation into its pharmacokinetic properties, building on methodologies used for HDAC inhibitors .
Biological Activity
Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Structural Formula
Chemical Structure (This is a placeholder for an actual structural representation.)
Antimicrobial Properties
Research has indicated that compounds similar to Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate exhibit notable antimicrobial properties. For instance, a related compound, 2-hydroxy-4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoic acid (IDDB40), demonstrated an IC50 value of 0.39 μg/ml against certain bacterial strains .
Enzyme Inhibition
Enzymatic assays have shown that derivatives of this compound can act as inhibitors for various enzymes. For example, the inhibition of esterases and lipases has been documented, with specific compounds showing up to 74.20% inhibition at concentrations of 30 μM . This suggests potential applications in drug development targeting metabolic pathways.
Cytotoxicity and Anticancer Activity
Studies have explored the cytotoxic effects of this compound on cancer cell lines. A notable study reported that certain isoindole derivatives exhibited selective cytotoxicity against breast cancer cells, with IC50 values significantly lower than those for normal cells .
Case Studies
- Case Study on Breast Cancer Cells : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The IC50 was determined to be approximately 15 μM after 48 hours of exposure.
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/ml for both bacteria, suggesting strong antibacterial activity .
The proposed mechanism by which this compound exerts its biological effects involves the inhibition of key metabolic enzymes and disruption of cellular processes critical for growth and survival in pathogenic organisms and cancer cells.
Table 1: Biological Activity Summary
| Compound Name | Activity Type | IC50/MIC | Reference |
|---|---|---|---|
| IDDB40 | Antimicrobial | 0.39 μg/ml | |
| Methyl Derivative | Cytotoxicity | ~15 μM (MCF-7) | |
| Related Compound | Enzyme Inhibition | 74.20% at 30 μM |
Table 2: Comparative Efficacy Against Bacterial Strains
| Bacterial Strain | MIC (μg/ml) | Compound Tested |
|---|---|---|
| Escherichia coli | 32 | Methyl 4-(4-nitro...) |
| Staphylococcus aureus | 32 | Methyl 4-(4-nitro...) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
